molecular formula C2H6ClFN2 B3121163 2-Fluoroethanimidamide hydrochloride CAS No. 2805-16-5

2-Fluoroethanimidamide hydrochloride

Cat. No.: B3121163
CAS No.: 2805-16-5
M. Wt: 112.53
InChI Key: HWXWDHVXNWKIHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethanimidamide hydrochloride typically involves the reaction of fluoroacetonitrile with hydrogen chloride gas. The reaction is carried out by bubbling hydrogen chloride gas into fluoroacetonitrile at 0-20°C until the reaction mixture solidifies. Precooled ethanol is then added to the solid at -50°C, and the reaction is allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, ensuring proper handling and safety measures due to the use of hydrogen chloride gas and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethanimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted ethanimidamides.

    Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

2-Fluoroethanimidamide hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-fluoroethanimidamide hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Fluoroacetimidamide hydrochloride
  • Fluoroacetamidine hydrochloride

Comparison: 2-Fluoroethanimidamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-fluoroethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXWDHVXNWKIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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